4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Synthetic efficiency Pyrazolopyrimidine Process chemistry

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1378878-85-3) is a densely functionalized heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor discovery. The compound simultaneously carries a chlorine at C4, an iodine at C3, and a methylthio group at C6, enabling three distinct reactivity modes for sequential, chemoselective elaboration.

Molecular Formula C6H4ClIN4S
Molecular Weight 326.55 g/mol
Cat. No. B13005114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC6H4ClIN4S
Molecular Weight326.55 g/mol
Structural Identifiers
SMILESCSC1=NC2=NNC(=C2C(=N1)Cl)I
InChIInChI=1S/C6H4ClIN4S/c1-13-6-9-3(7)2-4(8)11-12-5(2)10-6/h1H3,(H,9,10,11,12)
InChIKeyIQIYXOHHSCGJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine – A Polyfunctionalized Scaffold for Targeted Kinase Probe Synthesis


4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1378878-85-3) is a densely functionalized heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor discovery [1]. The compound simultaneously carries a chlorine at C4, an iodine at C3, and a methylthio group at C6, enabling three distinct reactivity modes for sequential, chemoselective elaboration. This orthogonal substitution pattern is designed to streamline the construction of diversified compound libraries for structure-activity relationship (SAR) studies, contrasting with simpler mono- or di-substituted analogs that lack comparable synthetic versatility.

Structural Analog Substitution Will Not Recapitulate the Sequential Orthogonal Derivatization Profile of 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine


Unlike commonly stocked pyrazolo[3,4-d]pyrimidine analogs—such as 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (lacking the C6‑methylthio group) or 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (lacking the halogen handles)—the target compound integrates three electronically distinct substituents on a single core [1]. This unique arrangement permits a defined order of functionalization: (1) chemoselective palladium‑catalyzed cross‑coupling at the iodo‑bearing C3, (2) nucleophilic aromatic substitution at the chloro‑bearing C4, and (3) oxidation/alkylation at the methylthio‑bearing C6. Substituting with a less‑functionalized analog collapses this synthetic sequence, forcing either protection/deprotection cycles or complete route redesign, which increases step‑count, reduces overall yield, and compromises library diversity.

Quantitative Evidence for Prioritizing 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Over Close Analogs


One‑Step Synthesis in Quantitative Yield Versus Multi‑Step Routes for Analogous Scaffolds

A one‑step protocol employing adapted Vilsmeier conditions delivers the title compound in quantitative (>99%) yield, as reported in the primary synthesis paper [1]. In contrast, the closest analog without the 6‑methylthio group, 4‑chloro‑3‑iodo‑1H‑pyrazolo[3,4‑d]pyrimidine, is typically prepared via multi‑step sequences (chlorination of a pyrazolopyrimidinone precursor followed by iodination) with reported overall yields in the 40–60% range . The ability to obtain the fully functionalized intermediate in a single, high‑yielding step significantly reduces procurement cost and synthetic effort.

Synthetic efficiency Pyrazolopyrimidine Process chemistry

Increased Lipophilicity (LogP) Through 6‑Methylthio Substitution Compared to the Methylthio‑Deficient Analog

The 4‑chloro‑3‑iodo‑1H‑pyrazolo[3,4‑d]pyrimidine analog (lacking the 6‑SMe group) exhibits a measured/calculated LogP of 1.61 . The introduction of the methylthio substituent is predicted to raise LogP by approximately 0.8–1.2 units (class‑level estimate for SMe vs. H on a heteroaromatic ring) [1], bringing the target compound into the LogP range of ~2.4–2.8. Increased lipophilicity can enhance passive membrane permeability, a property often desirable for intracellular kinase targets.

Lipophilicity Drug likeness Membrane permeability

Chemoselective C3‑Iodo Cross‑Coupling in the Presence of C4‑Chloro: Enabling a Predictable Functionalization Sequence

The iodine atom at C3 of the title compound is significantly more reactive than the chlorine at C4 in palladium‑catalyzed cross‑coupling reactions. Under standard Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI, room temperature), aryl iodides react >100‑fold faster than aryl chlorides [1]. This intrinsic reactivity difference ensures that the C3 position can be selectively elaborated while leaving the C4‑chlorine intact for subsequent nucleophilic substitution. Analogs lacking the iodine (e.g., 4‑chloro‑6‑(methylthio)‑1H‑pyrazolo[3,4‑d]pyrimidine) require harsher conditions or specialized ligands for the first coupling step, often leading to lower yields and reduced regiochemical control.

Chemoselectivity Cross-coupling Synthetic methodology

Orthogonal Oxidation Handle: Methylthio as a Latent Sulfone for Subsequent Diversification

The 6‑methylthio group of the title compound can be selectively oxidized to the corresponding methylsulfonyl (SO₂Me) derivative without affecting the C4‑chloro or C3‑iodo substituents . The resulting sulfone serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or can be employed in Julia‑type olefination reactions. In contrast, the analog 4‑chloro‑3‑iodo‑1H‑pyrazolo[3,4‑d]pyrimidine lacks this additional handle, limiting post‑coupling diversification options.

Sulfur oxidation Leaving group activation Heterocycle functionalization

Procurement‑Guided Application Scenarios for 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine


Sequential, Chemoselective Library Synthesis for Kinase SAR

Medicinal chemistry teams can exploit the well‑differentiated reactivity of C3‑I >> C4‑Cl to first install an aryl/alkynyl fragment via Sonogashira coupling, then substitute the C4‑Cl with amines or alcohols, and finally oxidize the C6‑SMe to a sulfone for additional SNAr-based diversification. This three‑stage, protecting‑group‑free sequence generates highly diverse compound arrays from a single building block, as supported by the chemoselectivity evidence (Evidence Item 3) and the oxidation handle (Evidence Item 4).

Cost‑Efficient Scale‑Up of Advanced Intermediates for Lead Optimization

Process chemists evaluating routes to pyrazolo[3,4‑d]pyrimidine‑based clinical candidates can leverage the quantitative (>99%) one‑step synthesis (Evidence Item 1) to dramatically reduce raw material and labor costs compared to multi‑step routes for less functionalized analogs. The high yield directly translates to lower cost‑per‑gram at kilogram scale, improving the economic viability of preclinical development programs.

Rational Tuning of Lipophilicity for Intracellular Kinase Targets

When designing inhibitors for kinases with deep ATP‑binding pockets, the predicted LogP elevation of ~0.8–1.2 units conferred by the 6‑methylthio group (Evidence Item 2) can improve passive membrane permeability without adding a separate lipophilic appendage. This intrinsic property allows medicinal chemists to maintain lower molecular weight while achieving desired cellular potency, a critical factor in lead optimization campaigns.

Building Block for Covalent Inhibitor Probes

The C6‑methylsulfonyl derivative accessible via oxidation (Evidence Item 4) can be used to introduce acrylamide or vinyl sulfonamide warheads for covalent kinase inhibitors. The orthogonal functionalization sequence ensures that the warhead is installed only after the core scaffold has been fully elaborated, minimizing side reactions and simplifying purification.

Quote Request

Request a Quote for 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.